

An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-aminothiophene-3-carboxylate

Cat. No.: B186581

[Get Quote](#)

CAS Number: 4651-81-4

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-aminothiophene-3-carboxylate** (CAS 4651-81-4), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to pharmacologically active molecules. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of its safety profile. Furthermore, this guide explores the biological significance of its derivatives, illustrating their mechanism of action through signaling pathway diagrams.

Introduction

Methyl 2-aminothiophene-3-carboxylate is an organic heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.^{[1][2]} Its thiophene core, substituted with both an amino and a carboxylate group, provides a unique scaffold for the construction of complex fused heterocyclic systems.^[2] This compound is particularly instrumental in the development of thienopyrimidine derivatives, a class of compounds known for their diverse pharmacological activities, including roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.^[3]

[4] This guide aims to consolidate the available technical information on **Methyl 2-aminothiophene-3-carboxylate**, providing a valuable resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

Methyl 2-aminothiophene-3-carboxylate is typically a white to light yellow crystalline solid at room temperature.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents such as methanol, ethanol, and dimethylformamide.[1]

Table 1: Physicochemical and Identification Data

Property	Value	Reference
CAS Number	4651-81-4	[5][6]
Molecular Formula	C ₆ H ₇ NO ₂ S	[5]
Molecular Weight	157.19 g/mol	[5]
Appearance	White to light yellow crystal powder	[3]
Melting Point	76-81 °C	[5]
SMILES	COC(=O)c1ccsc1N	[5]
InChI	1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3	[5]
EC Number	225-084-8	

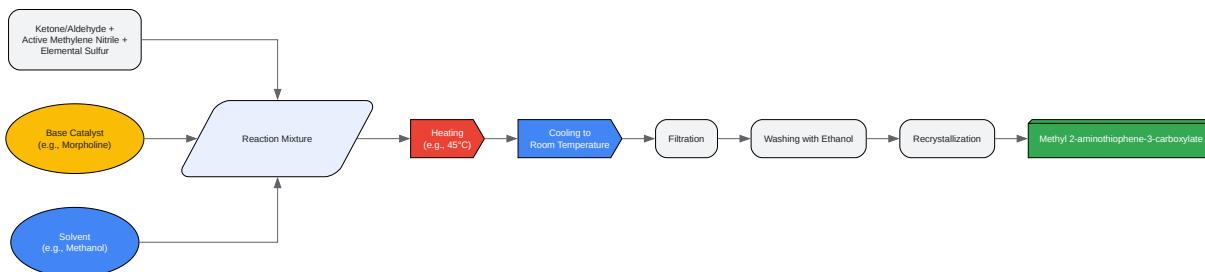
Synthesis of Methyl 2-aminothiophene-3-carboxylate

The most prominent method for the synthesis of **Methyl 2-aminothiophene-3-carboxylate** and its derivatives is the Gewald reaction.[7][8] This multicomponent reaction offers a straightforward and efficient route to highly substituted 2-aminothiophenes.[8]

General Experimental Protocol: Gewald Three-Component Reaction

This protocol describes a one-pot synthesis of 2-aminothiophene derivatives.

Procedure:[9]


- To a mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.
- Stir the reaction mixture at 45 °C for 3 hours.
- Allow the mixture to cool to room temperature.
- Filter the resulting precipitate and wash it with ethanol.
- Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Alternative Protocol: Modified Gewald Reaction

This modified procedure is also commonly employed for the synthesis of the title compound.[3]

Procedure:[3]

- Combine methyl cyanoacetate and 1,4-dithiane-2,5-diol in methanol.
- Add triethylamine to the mixture.
- The reaction proceeds to yield **Methyl 2-aminothiophene-3-carboxylate**.

[Click to download full resolution via product page](#)

Figure 1. Workflow for the Gewald Synthesis.

Chemical Reactivity and Applications

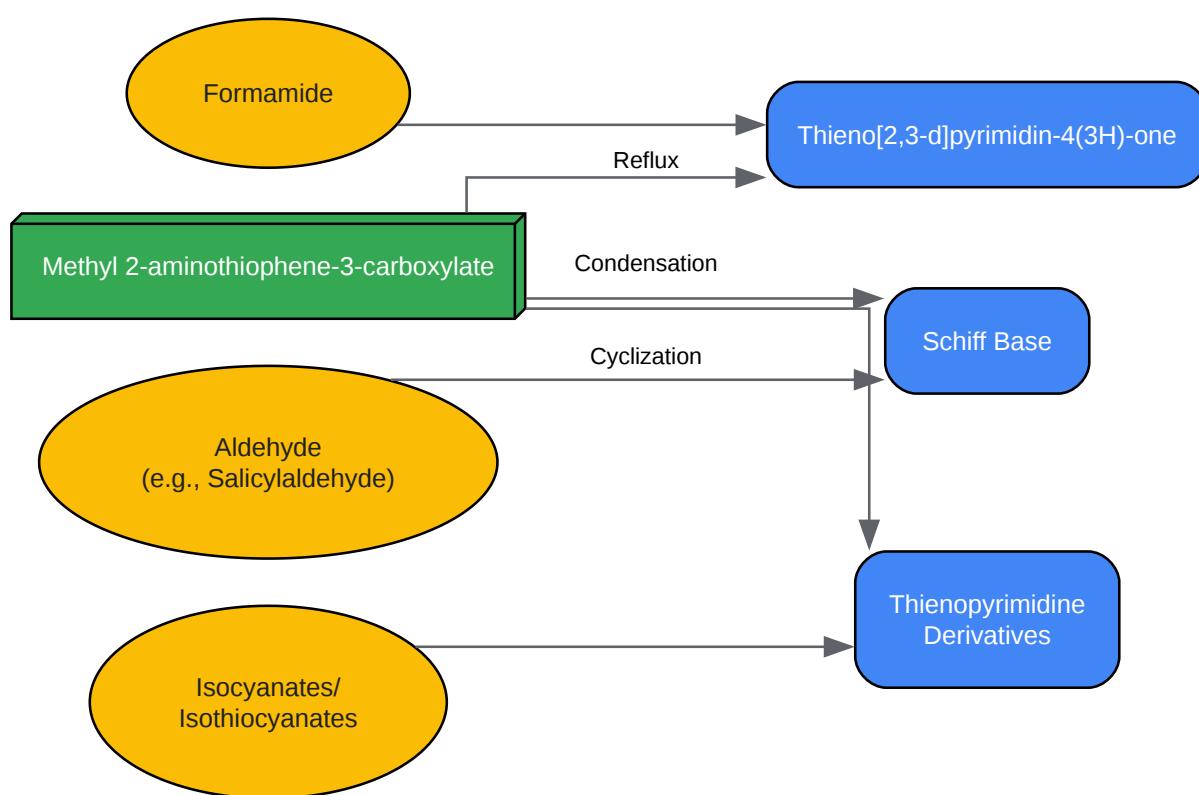
Methyl 2-aminothiophene-3-carboxylate is a versatile building block due to its reactive amino and ester functional groups. It is a key starting material for the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[\[10\]\[11\]](#)

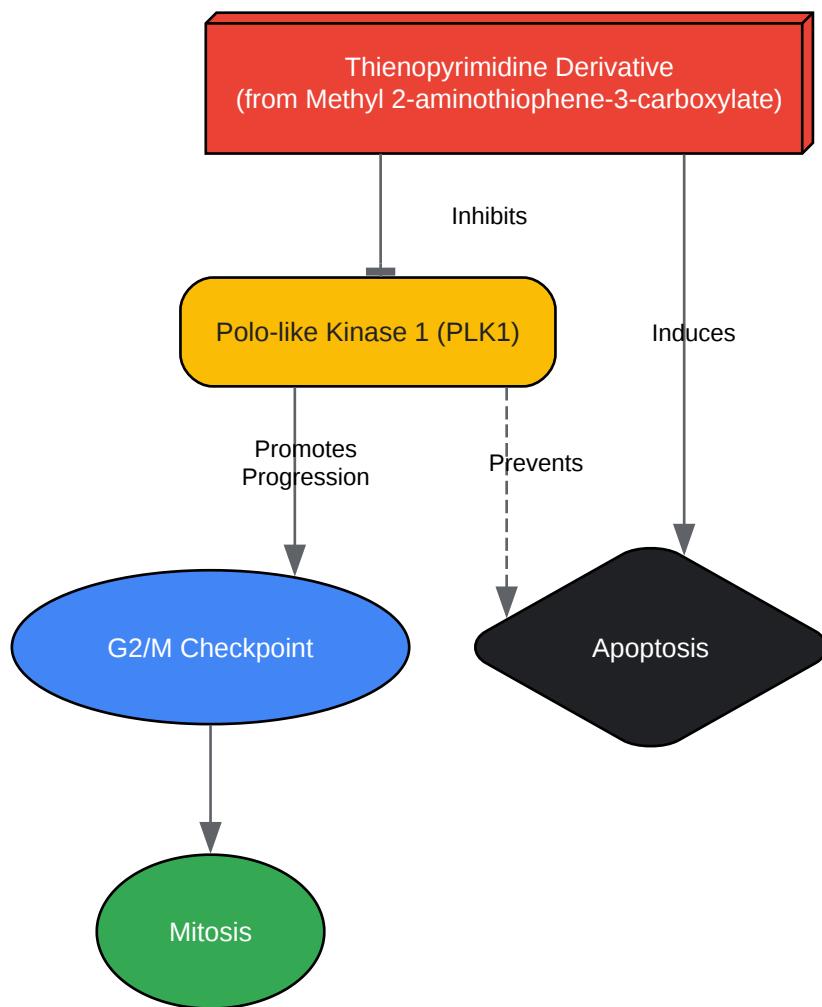
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A common application is the reaction with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-one.
[\[5\]](#)

Experimental Protocol:[\[12\]](#)

- Reflux a solution of **Methyl 2-aminothiophene-3-carboxylate** in an excess of formamide.
- Upon completion of the reaction, cool the mixture to allow for the precipitation of the product.


- Isolate the product by filtration and purify by recrystallization.


Synthesis of Schiff Bases

The amino group can readily undergo condensation with aldehydes to form Schiff bases.

Experimental Protocol:[9]

- Prepare a solution of **Methyl 2-aminothiophene-3-carboxylate** (1 mmol), salicylaldehyde (1 mmol), and 2-3 drops of concentrated H_2SO_4 in ethanol (10 mL).
- Reflux the solution for 3-4 hours.
- Cool the reaction mixture in an ice bath to induce precipitation.
- Collect the crude product by filtration, wash with water (5 mL), and recrystallize from ethanol to obtain the pure Schiff base.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186581#methyl-2-aminothiophene-3-carboxylate-cas-number-4651-81-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com